molecular formula C12H13NO2 B1289306 1-Benzylpiperidine-2,4-dione CAS No. 70571-31-2

1-Benzylpiperidine-2,4-dione

Cat. No. B1289306
CAS RN: 70571-31-2
M. Wt: 203.24 g/mol
InChI Key: QRJOMPWHYVHSNX-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-2,4-dione, also known as piperidone , is a nitrogen-containing heterocyclic compound. Its chemical structure consists of a six-membered piperidine ring with a ketone group at positions 2 and 4. Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

Piperidones can be synthesized through various methods. One common approach involves the Mannich base formation reaction, where aldehydes, ketones, and ammonium acetate react in alcohol under reflux heating. Different catalysts, such as Ultrasound-Na2CO3, DIBAL-H, or NaHCO3, have been employed in these reactions. The resulting piperidones exhibit diverse biological activities, including antimicrobial, antitubercular, antioxidant, and anticancer properties .


Molecular Structure Analysis

The molecular structure of 1-Benzylpiperidine-2,4-dione comprises a piperidine ring with a ketone group at positions 2 and 4. The benzyl group attached to the nitrogen atom contributes to its overall stability and reactivity. The stereochemistry of the piperidone skeleton significantly influences its biological properties .


Chemical Reactions Analysis

Piperidones participate in various chemical reactions, including reduction, cyclization, and functional group transformations. These reactions lead to the synthesis of derivatives with diverse pharmacological activities. For instance, piperidones have been used as precursors for anti-HIV, antitumor, and antioxidant compounds .

Scientific Research Applications

Synthesis of Bioactive Molecules

1-Benzylpiperidine-2,4-dione serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure is pivotal in the formation of compounds with potential pharmacological activities. Researchers utilize it to create derivatives that exhibit a range of biological effects, such as analgesic and anti-inflammatory properties .

Development of Anticancer Agents

The piperidine moiety is a common feature in many anticancer drugs. 1-Benzylpiperidine-2,4-dione derivatives are being explored for their anticancer activities. These compounds can interfere with cancer cell proliferation and may be used to develop new therapeutic agents targeting specific types of cancer .

Alzheimer’s Disease Research

In the context of neurodegenerative diseases, 1-Benzylpiperidine-2,4-dione derivatives are valuable for creating inhibitors that target enzymes implicated in Alzheimer’s disease. The synthesis of donepezil, a well-known Alzheimer’s medication, involves derivatives of 1-Benzylpiperidine-2,4-dione as key intermediates .

Antimicrobial and Antifungal Applications

The structural flexibility of 1-Benzylpiperidine-2,4-dione allows for the development of antimicrobial and antifungal agents. By modifying the piperidine ring, researchers can enhance the compound’s ability to disrupt microbial cell walls or inhibit essential enzymes within pathogenic organisms .

Analgesic and Anti-Inflammatory Drugs

Piperidine derivatives, including those derived from 1-Benzylpiperidine-2,4-dione, are integral in the creation of analgesic and anti-inflammatory medications. These compounds can modulate pain pathways and inflammatory responses, making them valuable for treating a variety of conditions .

Chemical Biology and Probe Development

In chemical biology, 1-Benzylpiperidine-2,4-dione is used to develop probes that can bind to specific biological targets. These probes help in understanding molecular interactions and can lead to the discovery of new drug targets .

properties

IUPAC Name

1-benzylpiperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-6-7-13(12(15)8-11)9-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJOMPWHYVHSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626190
Record name 1-Benzylpiperidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpiperidine-2,4-dione

CAS RN

70571-31-2
Record name 1-Benzylpiperidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylpiperidine-2,4-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-benzyl-2,4-dioxo-piperidine-3-carboxylic acid methyl ester (2.09 g, 8.0 mmol) in MeCN (250 mL) and water (20 mL) was heated at reflux for 76 hours. The cooled reaction mixture was concentrated under vacuum to afford 1.60 g (98%) of 1-benzyl-piperidine-2,4-dione as a yellow oil. 1H NMR (400 MHz, CDCl3) δ: 7.36-7.24 (m, 5H), 4.69 (s, 2H), 3.48 (t, 2H), 3.43 (s, 2H), 2.54 (t, 2H).
Quantity
2.09 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 23.4 gm (89.7 mMol) methyl 1-benzyl-2,4-dioxo-3-piperidinecarboxylate in 200 mL 10% aqueous oxalic acid was stirred at reflux for 15 hours. The reaction mixture was cooled to room temperature and the solution extracted with 3×200 mL dichloromethane. The organic phases were combined, dried over magnesium sulfate, and concentrated under reduced pressure to provide 4.99 gm (27%) of the desired compound.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1-benzylpiperidine-2,4-dione utilized in the synthesis of 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones?

A1: 1-Benzylpiperidine-2,4-dione serves as a crucial building block in the synthesis of 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones. The process involves a two-step reaction:

  1. Cyclization: The enaminone intermediate then undergoes an acid-catalyzed cyclization reaction with various hydrazine derivatives (e.g., methyl-, phenyl-, and tert-butylhydrazine). This cyclization leads to the formation of the desired 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one derivatives. []

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